(2S)-2-(2-Adamantyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Adamantyl)propan-1-ol is a chiral alcohol compound characterized by the presence of an adamantyl group attached to a propanol backbone The adamantyl group, derived from adamantane, is a bulky, rigid, and highly symmetrical structure that imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Adamantyl)propan-1-ol typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Grignard Reaction: The 1-bromoadamantane is then reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent, adamantylmagnesium bromide.
Addition to a Carbonyl Compound: The Grignard reagent is subsequently added to a chiral carbonyl compound, such as (S)-2-chloropropanol, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Adamantyl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
(2S)-2-(2-Adamantyl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-(2-Adamantyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance and rigidity, which can enhance the binding affinity and selectivity of the compound for its target. The hydroxyl group can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanol: A simpler alcohol with an adamantyl group, lacking the chiral center present in (2S)-2-(2-Adamantyl)propan-1-ol.
2-Adamantanone: A ketone derivative of adamantane, differing in the oxidation state of the functional group.
Adamantylamine: An amine derivative of adamantane, with different chemical properties and applications.
Uniqueness
This compound is unique due to its chiral center and the presence of both the adamantyl group and the hydroxyl group. This combination of features imparts distinct physical, chemical, and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-(2-adamantyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-GLFGPFBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.